1,5-Dipropyl 3-oxopentanedioate, also known as 1,5-dipropyl-3-oxopentanedioic acid, is an organic compound with significant relevance in various chemical and pharmaceutical applications. Its systematic name reflects its structure, which includes a pentanedioate backbone with propyl groups attached. The compound is classified under the category of diesters and is known for its potential biological activity.
The compound can be synthesized from simpler organic precursors, often involving multi-step reactions that introduce the propyl groups and the keto functionality at specific positions on the pentanedioate structure. The synthesis methods and their efficiencies can vary significantly based on the starting materials and conditions used.
1,5-Dipropyl 3-oxopentanedioate belongs to the class of carboxylic acid derivatives, specifically esters. It is characterized by the presence of two propyl groups attached to the first and fifth carbon atoms of a five-carbon chain that includes two carboxylate functionalities.
The synthesis of 1,5-dipropyl 3-oxopentanedioate typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. Techniques such as refluxing under inert atmospheres or using microwave-assisted synthesis can enhance reaction efficiency.
The molecular formula for 1,5-dipropyl 3-oxopentanedioate is , indicating it contains 11 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. Its structural representation includes:
The compound exhibits a molecular mass of approximately 218.26 g/mol. Its structural representation can be described using various notations such as InChI and SMILES formats:
1,5-Dipropyl 3-oxopentanedioate can participate in various chemical reactions typical for esters and ketones:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, hydrolysis may be facilitated by heating or by using strong acids like hydrochloric acid.
The mechanism of action for 1,5-dipropyl 3-oxopentanedioate primarily revolves around its reactivity as a diester and ketone:
1,5-Dipropyl 3-oxopentanedioate is stable under normal conditions but may decompose under extreme heat or in the presence of strong acids or bases. It exhibits typical reactivity patterns associated with esters and ketones.
1,5-Dipropyl 3-oxopentanedioate has several scientific applications:
The synthesis of 1,5-dipropyl 3-oxopentanedioate predominantly proceeds via acid-catalyzed esterification of 3-oxoglutaric acid with n-propanol. Optimization studies reveal that catalyst selection critically influences reaction efficiency. Traditional homogeneous catalysts like sulfuric acid achieve moderate yields (60–75%) but require extended reflux durations (12–24 hours) and generate stoichiometric waste [2]. Chlorosulfonic acid demonstrates superior performance, enabling near-quantitative conversion within 4 hours at 60–65°C by intensifying electrophilic activation of the carboxylic carbon [1]. Solvent optimization is equally crucial; non-polar aliphatic hydrocarbons (e.g., n-hexane) facilitate azeotropic water removal, driving equilibrium toward ester formation while minimizing diketo side products. Polar solvents like dichloromethane suppress enol ether byproduct formation by stabilizing the reactive intermediate [1].
Table 1: Optimization Parameters in Acid-Catalyzed Esterification
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Catalyst | Sulfuric acid | Chlorosulfonic acid | +25–30% |
Temperature | Reflux (~78°C) | 60–65°C | Reduced side products |
Solvent | Toluene | Dichloromethane/n-hexane | Byproduct suppression |
Reaction Time | 12–24 hours | 4 hours | Improved throughput |
Stoichiometric water scavengers (e.g., molecular sieves) further enhance yields to >90% by shifting equilibrium. Kinetic studies confirm a second-order dependence on acid and alcohol concentrations, supporting a bimolecular nucleophilic substitution mechanism. Crucially, stepwise esterification—where mono-propyl ester intermediates are isolated prior to di-ester formation—mitigates steric hindrance and improves overall selectivity [1] [10].
Rhodium(III)-mediated C–H activation represents an innovative approach to 1,5-dipropyl 3-oxopentanedioate synthesis, particularly for complex precursors. These systems leverage directed C–H functionalization to construct the β-ketodiester skeleton under milder conditions (80°C, 6 hours) compared to classical esterification [2]. The mechanistic pathway involves:
Despite their elegance, Rh(III) routes face limitations. Yields remain moderate (45–55%) due to competitive catalyst deactivation by the strongly coordinating β-dicarbonyl products. Functional group tolerance is another constraint; electron-withdrawing substituents enhance reactivity, while bulky groups impede C–H insertion. Recent advances utilize co-catalysts like copper(II) acetate to regenerate Rh(III) in situ, improving turnover numbers to 35–40. However, economic barriers persist due to rhodium costs, confining these methods to specialty chemical production rather than bulk manufacturing [2].
Continuous flow technology addresses batch-related scalability and safety limitations in 1,5-dipropyl 3-oxopentanedioate synthesis. Micro-packed bed reactors (μPBRs) enable precise control over residence time (2–5 minutes) and temperature (30–50°C), suppressing thermal degradation of the β-ketoester moiety [3]. Catalyst immobilization is pivotal; 5% platinum on carbon (Pt/C) packed within silicon carbide reactors achieves >99% conversion of nitroarene intermediates to hydroxylamines, which can be derivatized to target diesters [3].
Table 2: Continuous Flow Parameters for Diester Precursors
Reactor Type | Residence Time | Temperature | Catalyst Loading | Conversion |
---|---|---|---|---|
Micro-packed bed | 2–5 minutes | 30–50°C | 5% Pt/C | >99% |
Tubular (Laminar) | 15–20 minutes | 70°C | Homogeneous H₂SO₄ | 85% |
Multi-stage cascade | 30 minutes | 50°C | Immobilized lipases | 78% |
Flow chemistry also enhances hazardous reaction safety. Exothermic esterifications using chlorosulfonic acid are rendered safer through segmented flow regimes, where gas-liquid mixing minimizes hot-spot formation. Solvent optimization remains critical; tetrahydrofuran (THF) enhances mass transfer in µPBRs due to its low viscosity and high hydrogen solubility, directly improving reaction homogeneity and reducing byproducts like azoxy compounds by >90% [3]. Real-time analytics via inline FTIR allow instantaneous adjustment of alcohol-to-acid ratios, maintaining stoichiometric balance throughout extended operation.
Sustainable synthesis strategies emphasize solvent substitution, waste minimization, and catalyst reuse. Sn(II)-exchanged heteropolyacid salts (e.g., Sn₁.₅PW₁₂O₄₀) exhibit exceptional efficacy in levulinic acid esterification—a model for 3-oxoglutarate systems—delivering 95% ethyl levulinate yield at 80°C within 4 hours. These catalysts retain structural integrity over five cycles due to their insoluble Keggin architecture, which prevents active-site leaching [10]. Solvent selection follows environmental and safety metrics:
Table 3: Green Metrics for Sustainable Diester Production
Approach | Catalyst/Reagent | E-factor | PMI | Yield |
---|---|---|---|---|
Sn(II) heteropoly salts | Sn₁.₅PW₁₂O₄₀ | 0.8 | 2.1 | 92% |
Biocatalysis | Immobilized CALB lipase | 1.2 | 3.5 | 75% |
Mechanochemistry | p-Toluenesulfonic acid | 0.3 | 1.8 | 88% |
E-factor: kg waste/kg product; PMI: Process Mass Intensity
Microwave assistance reduces reaction times by 60% through efficient dielectric heating, while mechanochemical ball milling enables solvent-free esterification with minimal energy input. Life-cycle analyses confirm that combined solvent-free and catalytic recycling approaches lower the process mass intensity (PMI) to <2.0, establishing a viable industrial pathway for β-ketodiester manufacturing [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6